molecular formula C54H47ClP3Ru B1588837 Chlorohydrotris(triphenylphosphine)ruthenium CAS No. 55102-19-7

Chlorohydrotris(triphenylphosphine)ruthenium

Cat. No. B1588837
CAS RN: 55102-19-7
M. Wt: 925.4 g/mol
InChI Key: UOYCXTLFGMOGAI-UHFFFAOYSA-M
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Description

Chlorohydrotris(triphenylphosphine)ruthenium is a coordination compound with the formula C54H46ClP3Ru and a molecular weight of 924.39 . It is commonly used as a catalyst in organic synthesis reactions .


Synthesis Analysis

The synthesis of Chlorohydrotris(triphenylphosphine)ruthenium involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine . The product of this reaction is RuCl2(PPh3)3, which can bind a fourth phosphine in the presence of excess triphenylphosphine to give black RuCl2(PPh3)4 .


Molecular Structure Analysis

The coordination sphere of Chlorohydrotris(triphenylphosphine)ruthenium can be viewed as either five-coordinate or octahedral . One coordination site is occupied by one of the hydrogen atoms of a phenyl group . The low symmetry of the compound is reflected by the differing lengths of the Ru-P bonds .


Chemical Reactions Analysis

Chlorohydrotris(triphenylphosphine)ruthenium is involved in various organic synthesis reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .


Physical And Chemical Properties Analysis

Chlorohydrotris(triphenylphosphine)ruthenium has a molecular weight of 924.39 . It decomposes at 130℃ .

Scientific Research Applications

Catalytic and Reaction Properties

  • Reactions with Alkali Hydroxides and Alkoxides: Chlorohydridotris(triphenylphosphine)ruthenium(II) interacts with NaOH or KOH, leading to the formation of complexes like RuH(OH)(PPh3)2(sol), hydroxo-bridged dimers, and a tetranuclear complex Ru4H4(OH)2(PPh2)2(CO)2(PPh3)6(Me2CO)2. These reactions have implications in the synthesis of various ruthenium-based compounds and their potential applications in catalysis (Chaudret et al., 1977).
  • Catalysis in Alcoholysis and Hydrosilylation: Dichlorotris(triphenylphosphine)ruthenium(II) is a highly effective catalyst for the alcoholysis of diarylsilanes and the hydrosilylation of carbonyl compounds. This showcases its utility in facilitating specific types of chemical reactions, particularly those involving silanes (Corriu & Moreau, 1973).

Reduction and Hydrogenation Applications

  • Reduction Reactions by Synthesis Gas: Chlorohydridotris(triphenylphosphine)ruthenium(II) serves as a catalyst for the reduction of nitro compounds by synthesis gas (a mixture of carbon monoxide and hydrogen). This process is particularly sensitive to steric effects and the nature of the phase transfer agent, demonstrating the compound's versatility in various chemical reduction contexts (Januszkiewicz & Alpar, 1983).
  • Hydrogen Transfer Catalysis: Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes hydrogen transfer from alcohols to olefins, with kinetic studies indicating the process's dependency on ruthenium(II) complex, the olefin, and the alcohol. This illustrates its potential in facilitating hydrogen transfer reactions, a crucial aspect of many organic syntheses (Speier & Markó, 1981).

Structural and Spectroscopic Insights

  • Crystal Structure and Spectroscopy: Studies have detailed the X-ray crystal structure of hydridotris(triphenylphosphine)ruthenium(II), revealing insights into its bonding and geometry. Spectroscopic analysis, including 31P NMR, corroborates these structural findings, providing a deeper understanding of its chemical properties (McConway et al., 1974).

Applications in Organic Synthesis

  • Synthesis of Complexes with Alkylating Agents: The interaction of chlorohydridotris(triphenylphosphine)ruthenium(II) with various alkylating agents like lithium, magnesium, and zinc alkyls leads to the formation of hydridoalkyls and other complexes. This demonstrates its role in the synthesis of organometallic complexes, which are essential in organic synthesis and catalysis (Cole-Hamilton & Wilkinson, 1977).

Safety And Hazards

Chlorohydrotris(triphenylphosphine)ruthenium is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use it only in a well-ventilated area .

Future Directions

The future directions of Chlorohydrotris(triphenylphosphine)ruthenium research could involve the development of new catalysts and the exploration of its potential applications in various organic synthesis reactions .

properties

IUPAC Name

chlororuthenium;cyclohexa-2,4-dien-1-yl(diphenyl)phosphane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17P.2C18H15P.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-14,18H,15H2;2*1-15H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCXTLFGMOGAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H47ClP3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorohydrotris(triphenylphosphine)ruthenium

CAS RN

55102-19-7
Record name Chlorohydrotris(triphenylphosphine)ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydrotris(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RC Larock, X Dong, S Chung… - Journal of the …, 2001 - Wiley Online Library
The use of as little as 0.1 mol% [RhCl(C 8 H 14 ) 2 ] 2 , 0.25 mol% PtCl 2 (PPh 3 ) 2 , or 0.5 mol% RuHCl(CO)(PPh 3 ) 3 , where Ph = phenyl, catalyzes the isomerization of soybean oil to …
Number of citations: 133 aocs.onlinelibrary.wiley.com
AD Thormodsen, T Vermeulen, RH Fish - 1985 - escholarship.org
The use of transition metal complexes as catalysts for the reduction of the heteroatom containing ring 1n polynuclear heteroaromatic compounds has been investigated. Additionally, a …
Number of citations: 2 escholarship.org

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